2-(4-Tert-butylphenoxy)butanoyl chloride
Description
Chemical Name: 2-(4-Tert-butylphenoxy)butanoyl chloride CAS Number: 679837-26-4 Molecular Formula: C₁₄H₁₉ClO₂ Molecular Weight: 254.752 g/mol Structural Features: This compound consists of a butanoyl chloride backbone substituted with a 4-tert-butylphenoxy group. The tert-butyl group imparts steric bulk and lipophilicity, while the acyl chloride moiety confers high reactivity, making it suitable for nucleophilic acyl substitution reactions (e.g., in synthesizing esters or amides) .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKCMXXWQNEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675490 | |
| Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679837-26-4 | |
| Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)butanoyl chloride typically involves the reaction of 4-tert-butylphenol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
Chemistry
2-(4-Tert-butylphenoxy)butanoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can participate in:
- Nucleophilic Substitution Reactions : The chloride group can be replaced by amines, alcohols, or thiols to form corresponding derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acid derivatives or reduction to form alcohols.
Biology
The compound has been studied for its potential biological activities:
- Enzyme Inhibition : It has shown promise as an inhibitor of monoamine oxidase B (MAO B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease.
- Receptor Modulation : Its structural characteristics allow it to interact with various receptors, potentially modulating their activity.
Medicine
Research indicates that this compound may have therapeutic applications due to its unique properties:
- Neuroprotection : The compound exhibits neuroprotective effects in neuronal models, making it a candidate for developing treatments for conditions like Parkinson's disease.
- Cytotoxicity in Cancer Therapy : It has demonstrated cytotoxic effects on neuroblastoma cells, suggesting potential use in cancer treatment protocols.
Case Study 1: Inhibition of Monoamine Oxidase B
A study evaluated the effects of this compound on MAO B activity. The compound exhibited an IC50 value of approximately 50 nM, correlating with improved motor function in haloperidol-induced catalepsy models. This suggests its potential as an antiparkinsonian agent.
| Compound | IC50 (nM) | Effect |
|---|---|---|
| This compound | 50 | Inhibits MAO B activity |
| Reference Compound | 20 | Inhibits MAO B activity |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in SH-SY5Y neuroblastoma cells. The mechanism involved oxidative stress pathways leading to DNA damage, evidenced by increased levels of 8-hydroxy-2-deoxyguanosine (8-OHdG).
| Compound | Cell Line | Effect |
|---|---|---|
| This compound | SH-SY5Y | Induces apoptosis |
| Reference Compound | SH-SY5Y | Induces apoptosis |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a building block for more complex molecules makes it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)butanoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is facilitated by the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles .
Comparison with Similar Compounds
2-(4-Chloro-3-methylphenoxy)butanoyl Chloride
CAS Number : 86464-91-7
Molecular Formula : C₁₁H₁₂Cl₂O₂
Molecular Weight : 247.12 g/mol
Key Differences :
- Substituents : Contains a chloro (-Cl) and methyl (-CH₃) group on the aromatic ring, contrasting with the tert-butyl group in the target compound. These electron-withdrawing groups (Cl) and electron-donating groups (CH₃) may alter reactivity in electrophilic substitutions .
- Hazard Profile: Classified as an irritant, suggesting similar handling precautions to other acyl chlorides, though specific safety data for 2-(4-tert-butylphenoxy)butanoyl chloride remains undocumented .
| Property | This compound | 2-(4-Chloro-3-methylphenoxy)butanoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₄H₁₉ClO₂ | C₁₁H₁₂Cl₂O₂ |
| Molecular Weight (g/mol) | 254.75 | 247.12 |
| Key Substituents | 4-tert-butylphenoxy | 4-chloro-3-methylphenoxy |
| Hazard Class | Not reported | IRRITANT |
4-(4-Phenylbutoxy)benzoyl Chloride
CAS Number : 108807-05-2
Molecular Formula : C₁₇H₁₇ClO₂
Molecular Weight : 288.77 g/mol
Key Differences :
- Backbone Structure: Features a benzoyl chloride (aromatic) core instead of the aliphatic butanoyl chloride chain.
- Applications: Cited in patents by pharmaceutical companies (e.g., ONO PHARMACEUTICAL CO., LTD.), indicating utility in drug synthesis.
| Property | This compound | 4-(4-Phenylbutoxy)benzoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₄H₁₉ClO₂ | C₁₇H₁₇ClO₂ |
| Molecular Weight (g/mol) | 254.75 | 288.77 |
| Core Structure | Aliphatic butanoyl chloride | Aromatic benzoyl chloride |
| Key Functional Groups | tert-butylphenoxy | Phenylbutoxy |
General Trends in Acyl Chlorides
- Reactivity : All three compounds contain acyl chloride groups, rendering them highly reactive toward nucleophiles (e.g., alcohols, amines). However, steric effects from substituents (e.g., tert-butyl, phenylbutoxy) may slow reaction kinetics .
- Lipophilicity: The tert-butyl group in this compound likely enhances logP (calculated as 3.9069) compared to the chloro-methyl derivative, suggesting greater membrane permeability in biological systems .
Biological Activity
2-(4-Tert-butylphenoxy)butanoyl chloride, a synthetic organic compound, is recognized for its potential biological activities. Its structure features a tert-butyl group attached to a phenoxy moiety, which is known to influence various biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 679837-26-4
- Molecular Formula : C13H17ClO2
The presence of the bulky tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoamine oxidase B (MAO B), which is significant in treating neurodegenerative diseases like Parkinson's disease .
- Receptor Modulation : Its structural characteristics allow it to interact with various receptors, modulating their activity. This property is particularly relevant in the development of dual-target ligands aimed at treating complex conditions such as Parkinson's disease .
- Cytotoxicity and Neuroprotection : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines while providing neuroprotective benefits in neuronal models. This dual action underscores its potential therapeutic applications .
Case Study 1: Inhibition of Monoamine Oxidase B
A study investigated the effects of this compound on MAO B activity. The compound was found to inhibit MAO B with an IC50 value of approximately 50 nM. This inhibition was correlated with improved motor function in haloperidol-induced catalepsy models, suggesting its potential as an antiparkinsonian agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound induced apoptosis in neuroblastoma SH-SY5Y cells. The mechanism involved oxidative stress pathways leading to DNA damage, evidenced by increased levels of 8-hydroxy-2-deoxyguanosine (8-OHdG) as a biomarker for oxidative DNA damage .
| Compound | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| This compound | 50 | SH-SY5Y | Induces apoptosis |
| Reference Compound | 20 | SH-SY5Y | Induces apoptosis |
Pharmacological Applications
The unique properties of this compound position it as a candidate for drug development:
- Neurodegenerative Diseases : Its ability to inhibit MAO B makes it a promising lead for developing treatments aimed at neuroprotection and symptom management in Parkinson's disease.
- Cancer Therapy : Given its cytotoxic effects on neuroblastoma cells, further exploration could lead to its use as an adjunct therapy in cancer treatment protocols.
Q & A
Q. What are the standard synthetic routes for 2-(4-tert-butylphenoxy)butanoyl chloride, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic acyl substitution reaction between 4-tert-butylphenol and butanoyl chloride. Key steps include:
- Anhydrous Conditions : Use dry solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Catalysts : Lewis acids like AlCl₃ or pyridine may enhance reactivity by activating the phenol’s hydroxyl group.
- Temperature Control : Maintain temperatures between 0–25°C to avoid side reactions (e.g., Friedel-Crafts alkylation).
- Purification : Column chromatography or distillation under reduced pressure ensures purity.
- Reference : Similar protocols for analogous compounds (e.g., benzoyl chlorides) emphasize anhydrous conditions and catalytic strategies .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and acyl chloride carbonyl (δ ~170–180 ppm).
- FT-IR : A strong C=O stretch near 1800 cm⁻¹ and C-O-C aryl ether bands (~1250 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ([M⁺] or [M+Cl]⁻).
- Reference : Structural analysis techniques align with methods used for complex acyl chlorides in PubChem entries .
Advanced Research Questions
Q. How can conflicting reactivity data in acylation reactions involving this compound be resolved?
- Methodological Answer : Discrepancies may arise from steric hindrance (due to the tert-butyl group) or solvent polarity effects. To resolve:
- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).
- Computational Modeling : Use DFT calculations to assess steric and electronic effects on transition states.
- Byproduct Analysis : Employ GC-MS or HPLC to identify undesired products (e.g., esters from partial hydrolysis).
- Reference : Similar approaches are documented for resolving steric effects in hindered acyl chlorides .
Q. What strategies mitigate hydrolysis and instability during storage or handling of this compound?
- Methodological Answer :
- Storage : Use amber vials under inert gas (Ar) at –20°C to slow hydrolysis. Desiccants (e.g., molecular sieves) reduce moisture.
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Alternative Derivatives : Prepare stable precursors (e.g., anhydrides or activated esters) for long-term storage.
- Reference : Safety protocols for benzoyl chloride derivatives highlight inert storage and moisture control .
Q. How can researchers address discrepancies between experimental and computational NMR chemical shift predictions?
- Methodological Answer :
- High-Resolution NMR : Acquire spectra at higher magnetic fields (≥500 MHz) to resolve overlapping signals.
- Solvent Effects : Compare experimental shifts in CDCl₃ vs. DMSO-d6 to account for solvent-induced shifts.
- DFT Refinement : Use solvent models (e.g., PCM) in Gaussian or ORCA software to improve shift accuracy.
- Reference : PubChem’s InChI and computed data for similar compounds validate computational refinement strategies .
Data Analysis and Experimental Design
Q. What experimental controls are essential when studying the reactivity of this compound with nucleophiles?
- Methodological Answer :
- Blank Reactions : Run parallel reactions without the nucleophile to detect self-condensation or decomposition.
- Internal Standards : Add a known quantity of a stable compound (e.g., triphenylmethane) for yield quantification via ¹H NMR.
- pH Monitoring : Use buffered conditions (e.g., NaHCO₃) to control acid byproduct accumulation.
- Reference : Controls akin to those in multi-step syntheses of hindered acyl chlorides ensure reproducibility .
Q. How to design a study to investigate the thermal stability of this compound under varying conditions?
- Methodological Answer :
- TGA/DSC Analysis : Perform thermogravimetric analysis to determine decomposition onset temperatures.
- Isothermal Studies : Heat samples at 50°C, 75°C, and 100°C in sealed ampoules, analyzing aliquots via FT-IR and GC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at lower temperatures.
- Reference : Stability testing protocols for hazardous chemicals outline similar thermal analysis frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
